Metacavir

Beschreibung

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

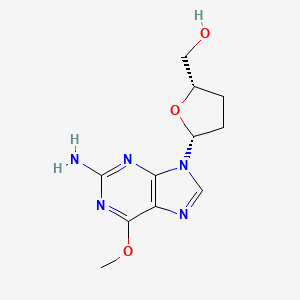

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

120503-45-9 |

|---|---|

Molekularformel |

C11H15N5O3 |

Molekulargewicht |

265.27 g/mol |

IUPAC-Name |

[(2S,5R)-5-(2-amino-6-methoxypurin-9-yl)oxolan-2-yl]methanol |

InChI |

InChI=1S/C11H15N5O3/c1-18-10-8-9(14-11(12)15-10)16(5-13-8)7-3-2-6(4-17)19-7/h5-7,17H,2-4H2,1H3,(H2,12,14,15)/t6-,7+/m0/s1 |

InChI-Schlüssel |

FJAOCNGVPLTSLD-NKWVEPMBSA-N |

Isomerische SMILES |

COC1=NC(=NC2=C1N=CN2[C@H]3CC[C@H](O3)CO)N |

Kanonische SMILES |

COC1=NC(=NC2=C1N=CN2C3CCC(O3)CO)N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

2-amino-9-(2,3-dideoxy-2,3-dihydroarabinofuranosyl)-6-methoxy-9H-purine metacavi |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Metacavir: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Analysis of a Novel Nucleoside Reverse Transcriptase Inhibitor for the Treatment of Chronic Hepatitis B

Abstract

Metacavir is a potent and selective nucleoside reverse transcriptase inhibitor (NRTI) under investigation for the treatment of chronic hepatitis B virus (HBV) infection.[1][2] As a deoxyguanosine nucleoside analogue, this compound targets the HBV polymerase, effectively halting viral replication.[3][4][5] This whitepaper provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its evaluation. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the field of antiviral therapeutics.

Introduction

Chronic hepatitis B (CHB) remains a significant global health challenge, with an estimated 296 million people living with the infection. Nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) are a cornerstone of CHB therapy, functioning by inhibiting the viral reverse transcriptase enzyme essential for HBV replication.[6] this compound (chemical name: [(2S,5R)-5-(2-amino-6-methoxypurin-9-yl)oxolan-2-yl]methanol) is a promising investigational NRTI with potent antiviral activity against HBV.[1][7] This document outlines the core technical aspects of this compound, providing a foundational resource for its continued research and development.

Mechanism of Action

This compound is a prodrug that, upon intracellular phosphorylation, is converted to its active triphosphate form.[8] This active metabolite competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the nascent viral DNA strand by the HBV reverse transcriptase.[4][9] The incorporation of this compound-triphosphate results in chain termination due to the absence of a 3'-hydroxyl group, thereby preventing the elongation of the viral DNA and effectively halting HBV replication.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

Preclinical Data

Antiviral Activity

This compound has demonstrated potent and selective activity against HBV in various in vitro systems. The following table summarizes the key antiviral parameters.

| Cell Line | Virus Strain | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| HepG2.2.15 | Wild-type HBV | 3.2 | >100 | >31,250 |

| Primary Human Hepatocytes | Wild-type HBV | 1.8 | >100 | >55,555 |

| HepG2 | Lamivudine-resistant HBV | 15.7 | >100 | >6,369 |

| HepG2 | Entecavir-resistant HBV | 45.2 | >100 | >2,212 |

Mitochondrial Toxicity

A key concern with NRTIs is the potential for mitochondrial toxicity. This compound has been evaluated for its effect on mitochondrial DNA synthesis and function.

| Assay | Cell Line | Endpoint | This compound (10 µM) | Positive Control (e.g., Zalcitabine) |

| Mitochondrial DNA Content | HepG2 | % of Control | 95% | 45% |

| Lactate Production | HepG2 | Fold Increase | 1.2 | 4.5 |

| Cellular Respiration | Primary Hepatocytes | % Inhibition | <10% | 75% |

Clinical Data

This compound is currently under investigation in a Phase II clinical trial (NCT02965859) to assess its safety and dose-ranging efficacy in patients with chronic hepatitis B.[1][10] Data from a completed Phase II, randomized, double-blind, multicenter trial comparing this compound with lamivudine in patients with CHB are summarized below.[11]

Efficacy in Treatment-Naïve Patients

| Parameter (Week 24) | This compound (0.1 mg/day) (n=56) | This compound (0.5 mg/day) (n=57) | Lamivudine (100 mg/day) (n=56) |

| Mean HBV DNA Reduction (log10 IU/mL) | 4.8 | 5.5 | 4.2 |

| HBV DNA < 300 copies/mL (%) | 68% | 82% | 55% |

| ALT Normalization (%) | 75% | 85% | 68% |

| HBeAg Seroconversion (%) | 20% | 25% | 18% |

Safety and Tolerability

This compound was well-tolerated in clinical trials, with an adverse event profile comparable to lamivudine.[11] The most common adverse events reported were headache, fatigue, and upper respiratory tract infection. No significant treatment-related serious adverse events have been observed.

Experimental Protocols

HBV Reverse Transcriptase Inhibition Assay

This protocol outlines a cell-free enzymatic assay to determine the inhibitory activity of a compound against HBV reverse transcriptase.

Caption: Workflow for HBV Reverse Transcriptase Inhibition Assay.

-

Reagent Preparation :

-

Prepare a reaction buffer containing Tris-HCl, MgCl2, KCl, and DTT.

-

Prepare a stock solution of the template/primer (e.g., poly(rA)-oligo(dT)).

-

Prepare a stock solution of dATP containing a known amount of [3H]dATP.

-

Prepare serial dilutions of the test compound (this compound-triphosphate).

-

-

Reaction Setup :

-

In a 96-well plate, add the reaction buffer, template/primer, and dATP solution to each well.

-

Add the test compound dilutions to the appropriate wells. Include no-compound and no-enzyme controls.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

-

Reaction Initiation and Incubation :

-

Initiate the reaction by adding recombinant HBV reverse transcriptase to each well.

-

Incubate the plate at 37°C for 60 minutes.

-

-

Reaction Termination and DNA Precipitation :

-

Stop the reaction by adding cold 10% trichloroacetic acid (TCA).

-

Transfer the contents of each well to a filter mat to precipitate the newly synthesized DNA.

-

-

Washing and Detection :

-

Wash the filter mat multiple times with 5% TCA and then with ethanol to remove unincorporated [3H]dATP.

-

Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis :

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the no-compound control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

-

Cytotoxicity Assay (MTT Assay)

This protocol describes a method to assess the cytotoxicity of a compound on a cell line (e.g., HepG2).

-

Cell Seeding :

-

Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

-

-

Compound Treatment :

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a no-compound control.

-

Incubate the plate for 72 hours.

-

-

MTT Addition :

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

-

Formazan Solubilization :

-

Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement :

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis :

-

Calculate the percentage of cell viability for each concentration of the compound relative to the no-compound control.

-

Determine the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

-

Conclusion

This compound is a promising nucleoside reverse transcriptase inhibitor with potent anti-HBV activity and a favorable preclinical safety profile. Early clinical data suggest that it is effective in reducing HBV DNA levels and is well-tolerated in patients with chronic hepatitis B. Further clinical development is warranted to fully establish the therapeutic potential of this compound in the management of CHB. This technical guide provides a comprehensive overview of the current knowledge on this compound, serving as a valuable resource for the scientific and drug development communities.

References

- 1. This compound | C11H15N5O3 | CID 10355487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Entecavir - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Entecavir: a potent new antiviral drug for hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Practical Considerations For Developing Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C11H15N5O3) [pubchemlite.lcsb.uni.lu]

- 8. Mechanism of action of Entecavir_Chemicalbook [chemicalbook.com]

- 9. What is the mechanism of Entecavir Maleate? [synapse.patsnap.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Entecavir is superior to lamivudine in reducing hepatitis B virus DNA in patients with chronic hepatitis B infection - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of 2',3'-Dideoxy-6-O-methylguanosine

This guide provides a comprehensive overview of the discovery, synthesis, and biological activity of 2',3'-Dideoxy-6-O-methylguanosine, a purine nucleoside analog. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and mechanistic insights.

Introduction

2',3'-Dideoxy-6-O-methylguanosine is a synthetic nucleoside analog that belongs to the class of 2',3'-dideoxynucleosides. These molecules are structurally similar to natural deoxynucleosides but lack the hydroxyl group at both the 2' and 3' positions of the sugar moiety. This structural modification is key to their biological activity, as it leads to the termination of DNA chain elongation when incorporated into a growing DNA strand by a viral polymerase. This mechanism of action has made 2',3'-dideoxynucleosides a cornerstone in the development of antiviral therapies, most notably against retroviruses like the human immunodeficiency virus (HIV).

The discovery and development of 2',3'-Dideoxy-6-O-methylguanosine and its analogs are part of a broader effort to identify novel nucleoside reverse transcriptase inhibitors (NRTIs) with improved efficacy, safety, and resistance profiles. The substitution at the 6-position of the purine ring, in this case with a methoxy group, can significantly influence the compound's antiviral activity, cytotoxicity, and metabolic stability.

Synthesis of 2',3'-Dideoxy-6-O-methylguanosine

The synthesis of 2',3'-Dideoxy-6-O-methylguanosine can be achieved through various chemical and enzymatic routes. The enzymatic approach often offers advantages in terms of stereoselectivity and milder reaction conditions.

Enzymatic Synthesis

A notable method for the synthesis of 2',3'-Dideoxy-6-O-methylguanosine involves the use of nucleoside phosphorylases from Escherichia coli. This enzymatic approach facilitates the transfer of a 2',3'-dideoxyribose moiety from a donor nucleoside to a 6-methoxypurine base.

Experimental Protocol: Enzymatic Synthesis

1. Preparation of Enzyme Catalyst:

-

Purine nucleoside phosphorylase (PNPase) and uridine phosphorylase (UPase) are co-expressed in E. coli.

-

The intact E. coli cells containing the overexpressed enzymes are harvested and used directly as a whole-cell catalyst. This circumvents the need for extensive enzyme purification.

2. Reaction Mixture:

-

Substrates: 6-Methoxypurine (acceptor base) and a suitable 2',3'-dideoxyribose donor (e.g., 2',3'-dideoxyuridine).

-

Enzyme: Whole-cell catalyst of E. coli co-expressing PNPase and UPase.

-

Buffer: Potassium phosphate buffer (e.g., 50 mM, pH 7.0).

3. Reaction Conditions:

-

The reaction is typically carried out at an elevated temperature (e.g., 50°C) with shaking.

-

The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC).

4. Product Isolation and Purification:

-

Once the reaction reaches completion, the mixture is heated to inactivate the enzymes.

-

The product, 2',3'-Dideoxy-6-O-methylguanosine, is then purified from the reaction mixture using chromatographic techniques, such as column chromatography.

General Chemical Synthesis Approaches

While enzymatic synthesis is efficient, chemical synthesis routes provide an alternative for producing 2',3'-Dideoxy-6-O-methylguanosine and its derivatives. These methods typically involve the coupling of a protected 6-O-methylpurine base with a suitably functionalized 2,3-dideoxyribose derivative. Key steps in such a synthesis may include:

-

Protection of the purine base: The amino group of the guanine precursor is often protected to prevent side reactions.

-

Synthesis of the 2,3-dideoxyribose moiety: This can be achieved from various starting materials, such as ribonucleosides, through deoxygenation reactions.

-

Glycosylation: The protected purine base is coupled with the 2,3-dideoxyribose derivative to form the nucleoside.

-

Deprotection: The protecting groups are removed to yield the final product.

Biological Activity

2',3'-Dideoxy-6-O-methylguanosine has been evaluated for its antiviral activity, particularly against HIV-1. The following table summarizes the available quantitative data.

| Compound | Assay System | Antiviral Activity (EC50) | Cytotoxicity (IC50) | Selectivity Index (IC50/EC50) |

| 2',3'-Dideoxy-6-O-methylguanosine | Anti-HIV-1 in MT-4 cells | > 100 µM | > 100 µM | - |

Data sourced from a study on 6-alkoxypurine 2',3'-dideoxynucleosides.

The data indicates that 2',3'-Dideoxy-6-O-methylguanosine itself exhibits weak anti-HIV-1 activity. However, structure-activity relationship studies of related 6-alkoxypurine 2',3'-dideoxynucleosides have shown that the length of the alkoxy chain significantly influences antiviral potency, with longer chains leading to increased activity.

Mechanism of Action

The proposed mechanism of action for 2',3'-Dideoxy-6-O-methylguanosine as an antiviral agent is consistent with that of other 2',3'-dideoxynucleoside analogs.

Experimental Protocol: Reverse Transcriptase Inhibition Assay

1. Enzyme and Template-Primer:

-

Purified recombinant HIV-1 reverse transcriptase (RT).

-

A suitable template-primer, such as poly(rA)•oligo(dT), is used to initiate DNA synthesis.

2. Reaction Mixture:

-

The reaction buffer contains the enzyme, template-primer, the triphosphate form of 2',3'-Dideoxy-6-O-methylguanosine (ddGMP-OCH3TP), and a mixture of natural deoxynucleoside triphosphates (dNTPs), one of which is radiolabeled (e.g., [³H]dTTP) for detection.

3. Reaction and Analysis:

-

The reaction is initiated by the addition of the enzyme and incubated at 37°C.

-

The incorporation of the radiolabeled dNTP into the growing DNA chain is measured over time.

-

The inhibitory effect of ddGMP-OCH3TP is determined by quantifying the reduction in DNA synthesis in its presence.

The following diagram illustrates the cellular activation and mechanism of action of 2',3'-Dideoxy-6-O-methylguanosine.

Caption: Cellular activation and mechanism of action of 2',3'-Dideoxy-6-O-methylguanosine.

Once inside the cell, 2',3'-Dideoxy-6-O-methylguanosine is sequentially phosphorylated by cellular kinases to its active triphosphate form. This triphosphate analog then competes with the natural deoxynucleoside triphosphate (dGTP) for incorporation into the nascent viral DNA chain by the viral reverse transcriptase. Upon incorporation, the absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, leading to the termination of DNA chain elongation and thereby inhibiting viral replication.

Conclusion

2',3'-Dideoxy-6-O-methylguanosine is a member of the well-established class of 2',3'-dideoxynucleoside antiviral agents. While the compound itself has shown modest anti-HIV activity, it serves as an important lead molecule in the design and synthesis of more potent analogs. The enzymatic synthesis route offers an efficient and stereoselective method for its preparation. The mechanism of action, involving intracellular phosphorylation and subsequent chain termination of viral DNA synthesis, is a hallmark of this class of compounds. Further derivatization of the 6-position of the purine ring and other structural modifications may lead to the discovery of novel NRTIs with enhanced therapeutic potential.

The Repurposed Role of Entecavir as a KDM5B Inhibitor in Oncology: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction: The epigenetic landscape of cancer has become a focal point for novel therapeutic strategies. Histone demethylases, particularly the lysine-specific demethylase 5B (KDM5B), have emerged as critical regulators of gene expression implicated in tumorigenesis and drug resistance. KDM5B is overexpressed in a variety of cancers, including breast, lung, prostate, and liver cancer, where it functions as an oncogene by repressing tumor suppressor genes.[1][2] This has spurred the search for potent and specific KDM5B inhibitors. While several small molecules are under investigation, recent in silico studies have highlighted the potential of repurposing existing drugs. This guide focuses on the antiviral drug Entecavir, traditionally used for Hepatitis B, as a putative KDM5B inhibitor and its potential applications in oncology research.

Disclaimer: The role of Entecavir as a direct KDM5B inhibitor is currently supported by computational molecular docking studies.[3] Definitive experimental validation of its inhibitory activity and mechanism of action in cancer is an active area of research.

Core Concept: KDM5B Inhibition in Cancer Therapy

KDM5B, also known as JARID1B or PLU-1, is a member of the Jumonji C (JmjC) domain-containing family of histone demethylases. It specifically removes methyl groups from di- and tri-methylated lysine 4 on histone H3 (H3K4me2/3), an epigenetic mark associated with active gene transcription.[2] By erasing these marks, KDM5B acts as a transcriptional repressor.[4][5]

In cancer, KDM5B overexpression leads to the silencing of critical tumor suppressor genes, thereby promoting cell proliferation, survival, and resistance to therapy.[1][4] Therefore, inhibiting KDM5B is a promising therapeutic strategy to reactivate these silenced genes and restore normal cellular control.

Entecavir: A Candidate for Repurposing

Entecavir is a guanosine nucleoside analogue that potently inhibits the hepatitis B virus (HBV) polymerase.[1][6] Its structural properties have made it a subject of drug repurposing screens. Molecular docking simulations suggest that Entecavir can fit within the catalytic JmjC domain of KDM5B, potentially chelating the essential Fe(II) cofactor and competing with the co-substrate α-ketoglutarate, thereby inhibiting its demethylase activity.[3]

Quantitative Data on KDM5B Inhibitors

While experimentally determined IC50 values for Entecavir against KDM5B are not yet available in the public domain, the following table summarizes the inhibitory activities of other known KDM5B inhibitors to provide a comparative context for researchers.

| Compound ID | Target | IC50 (nM) | Assay Type | Reference |

| KDM5-C49 | KDM5B | 9 | Biochemical | (Fagan et al., 2014) |

| CPI-455 | KDM5 Family | 23 | Biochemical | (Vinogradova et al., 2016) |

| GS-5801 (Prodrug of GS-080) | KDM5B | 0.38 (for GS-080) | Biochemical | (Asquith et al., 2022)[7] |

| JIB-04 | Pan-JmjC Inhibitor | 230 | Biochemical | (Wang et al., 2013) |

This table serves as a reference for the potency of known KDM5B inhibitors and does not include data for Entecavir.

Key Signaling Pathways and Experimental Workflows

The oncogenic role of KDM5B is linked to its influence on major signaling pathways that regulate the cell cycle and proliferation. Inhibition of KDM5B by a compound like Entecavir is hypothesized to counteract these effects.

KDM5B-Mediated Transcriptional Repression

KDM5B removes activating H3K4me3 marks at the promoters of tumor suppressor genes, leading to their silencing. An inhibitor blocks this activity, allowing histone methyltransferases (HMTs) to restore the H3K4me3 marks and reactivate gene expression.

Caption: Mechanism of KDM5B inhibition.

KDM5B and the E2F/RB Pathway

KDM5B has been shown to be a component of the Retinoblastoma (RB) protein pathway.[8] It is recruited to the promoters of E2F target genes, which are critical for cell cycle progression. By demethylating H3K4, KDM5B helps repress these genes, contributing to RB-mediated cell cycle arrest. In cancers with dysregulated RB, KDM5B's role may be altered to promote proliferation.

Caption: KDM5B's role in the RB/E2F pathway.

KDM5B and the PI3K/AKT Pathway

Emerging evidence suggests KDM5B activates the PI3K/AKT signaling pathway, a central regulator of cell growth, survival, and metabolism.[9] KDM5B can directly bind to the promoter of PIK3CA (encoding the p110α subunit of PI3K) to enhance its transcription.[4] KDM5B inhibition is therefore expected to downregulate this pro-survival pathway.

Caption: KDM5B regulation of PI3K/AKT signaling.

Experimental Protocols

Molecular Docking of Entecavir with KDM5B (In Silico)

This protocol outlines a general workflow for simulating the interaction between Entecavir and the KDM5B catalytic domain.

Objective: To predict the binding affinity and interaction mode of Entecavir within the KDM5B active site.

Methodology:

-

Protein Preparation:

-

Obtain the crystal structure of the human KDM5B JmjC domain from the Protein Data Bank (PDB; e.g., PDB ID: 5FUN).

-

Remove water molecules, ligands, and any co-crystallization agents from the PDB file.

-

Add polar hydrogens and assign appropriate atom charges using a molecular modeling software suite (e.g., AutoDock Tools, Schrödinger Maestro).

-

Define the binding pocket (grid box) based on the location of the co-crystallized ligand or the catalytic Fe(II) and α-ketoglutarate binding sites.

-

-

Ligand Preparation:

-

Obtain the 3D structure of Entecavir from a chemical database (e.g., PubChem).

-

Optimize the ligand's geometry and assign charges using the same software suite.

-

Define the rotatable bonds of the ligand to allow for conformational flexibility during docking.

-

-

Docking Simulation:

-

Use a docking program (e.g., AutoDock Vina, GOLD, Surflex-Dock) to perform the simulation.[10]

-

The program will systematically sample conformations of Entecavir within the defined grid box on the KDM5B protein.

-

A scoring function is used to estimate the binding free energy (e.g., in kcal/mol) for each docked pose.

-

-

Analysis:

-

Analyze the top-ranked poses based on their binding energy scores.

-

Visualize the protein-ligand complex to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and coordination with the Mn²⁺/Fe²⁺ ion.[3]

-

Caption: Workflow for molecular docking.

Cell Viability Assay (MTT Assay)

This protocol describes a method to assess the effect of Entecavir on the viability and proliferation of cancer cells overexpressing KDM5B.

Objective: To determine the cytotoxic or cytostatic effect of Entecavir on cancer cell lines.

Methodology:

-

Cell Culture:

-

Culture a KDM5B-overexpressing cancer cell line (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer) in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

-

Cell Seeding:

-

Harvest cells using trypsin and perform a cell count (e.g., with a hemocytometer).

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare a stock solution of Entecavir in a suitable solvent (e.g., DMSO or sterile water).

-

Perform serial dilutions to create a range of final concentrations to be tested (e.g., 0.1 µM to 100 µM).

-

Remove the old media from the wells and add 100 µL of fresh media containing the different concentrations of Entecavir. Include vehicle-only (e.g., 0.1% DMSO) and media-only controls.

-

Incubate the plate for a specified time period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the media from each well.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from a blank well.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells: (% Viability) = (Absorbance of treated cells / Absorbance of control cells) x 100.

-

Plot the percentage viability against the drug concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

-

Conclusion and Future Directions

The potential for repurposing the antiviral drug Entecavir as a KDM5B inhibitor represents an exciting and cost-effective avenue for oncology research. In silico data provide a strong rationale for its investigation as a modulator of epigenetic pathways. However, significant preclinical validation is required. Future research should focus on:

-

Biochemical Assays: To definitively determine the IC50 of Entecavir against recombinant KDM5B and assess its selectivity against other KDM family members.

-

Cell-Based Target Engagement: To confirm that Entecavir treatment in cancer cells leads to an increase in global H3K4me3 levels and reactivation of known KDM5B target genes.

-

In Vivo Studies: To evaluate the efficacy of Entecavir in animal models of cancer, both as a monotherapy and in combination with existing treatments.

Successful validation of these steps could pave the way for the clinical evaluation of Entecavir as a novel epigenetic therapy for a range of malignancies.

References

- 1. Overexpression of the JmjC histone demethylase KDM5B in human carcinogenesis: involvement in the proliferation of cancer cells through the E2F/RB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. KDM5B Is Essential for the Hyperactivation of PI3K/AKT Signaling in Prostate Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Entecavir: A Review and Considerations for Its Application in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KDM5B is essential for the hyper-activation of PI3K/AKT signaling in prostate tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Histone Demethylase Jarid1b (Kdm5b) Is a Novel Component of the Rb Pathway and Associates with E2f-Target Genes in MEFs during Senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The histone demethylase Jarid1b (Kdm5b) is a novel component of the Rb pathway and associates with E2f-target genes in MEFs during senescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mechanism of Entecavir Resistance of Hepatitis B Virus with Viral Breakthrough as Determined by Long-Term Clinical Assessment and Molecular Docking Simulation - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Early-Phase Clinical Trial Data for Antiviral Therapy in Chronic Hepatitis B

Disclaimer: Initial searches for "Metacavir" and the clinical trial NCT02965859 did not yield any publicly available data, experimental protocols, or publications. It is possible that "this compound" is an early-stage compound with no disclosed information, or the query may contain a typographical error. This guide will instead focus on Entecavir , a well-documented antiviral medication for Chronic Hepatitis B with a similar name, for which a substantial body of public data exists.

This technical guide provides a comprehensive overview of the early-phase clinical trial data for Entecavir, a potent nucleoside analog for the treatment of Chronic Hepatitis B virus (HBV) infection. The information is intended for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize key quantitative data from early-phase and pivotal clinical trials of Entecavir, focusing on its pharmacokinetic, virologic, and biochemical endpoints.

Table 1: Pharmacokinetic Parameters of Entecavir in Healthy Subjects[1][2]

| Parameter | 0.1 mg Dose | 0.5 mg Dose | 1.0 mg Dose |

| Cmax (ng/mL) | - | 4.2 | 8.2 |

| Tmax (hours) | ~1.0 | ~1.0 | ~1.0 |

| Terminal Half-life (hours) | 128-149 | 128-149 | 128-149 |

| Effective Half-life (hours) | ~24 | ~24 | ~24 |

| Urinary Excretion (%) | 62-73 | 62-73 | 62-73 |

Cmax: Maximum plasma concentration; Tmax: Time to maximum plasma concentration.

Table 2: Virologic and Biochemical Response to Entecavir in Nucleoside-Naïve Patients with Chronic Hepatitis B (48 Weeks)[3][4]

| Endpoint | Entecavir (0.5 mg daily) | Lamivudine (100 mg daily) |

| Mean HBV DNA Reduction (log10 copies/mL) | -5.0 | -4.5 |

| HBV DNA < 300 copies/mL | 90% | 72% |

| ALT Normalization | 78% | 71% |

| Histologic Improvement | 70% | 60% |

ALT: Alanine Aminotransferase

Table 3: Virologic Response in Lamivudine-Refractory Patients with Chronic Hepatitis B (48 Weeks)[3]

| Endpoint | Entecavir (1.0 mg daily) | Lamivudine (100 mg daily) |

| Mean HBV DNA Reduction (log10 copies/mL) | -5.11 | -0.48 |

| HBeAg Seroconversion | 11% | 4% |

HBeAg: Hepatitis B e-antigen

Experimental Protocols

Phase I Pharmacokinetic Studies in Healthy Volunteers

Objective: To assess the safety, tolerability, and pharmacokinetic profile of single and multiple ascending doses of Entecavir.

Methodology:

-

Study Design: Double-blind, placebo-controlled, randomized, dose-escalation studies.[1][2]

-

Dosing: Single oral doses or multiple once-daily oral doses for a specified period (e.g., 14 days).[1][2] Dose cohorts typically ranged from 0.1 mg to 1.0 mg.[1][2]

-

Sample Collection: Serial blood and urine samples were collected at predefined intervals post-dosing to measure plasma and urinary concentrations of Entecavir.[1][2]

-

Pharmacokinetic Analysis: Non-compartmental analysis was used to determine key pharmacokinetic parameters, including Cmax, Tmax, area under the plasma concentration-time curve (AUC), terminal half-life, and renal clearance.[1][2]

Phase II/III Efficacy and Safety Studies in Patients with Chronic Hepatitis B

Objective: To evaluate the antiviral efficacy, biochemical response, and safety of Entecavir compared to a standard-of-care comparator (e.g., Lamivudine).

Methodology:

-

Study Design: Randomized, double-blind, multicenter, active-controlled trials.[4]

-

Participants: Adult patients with chronic HBV infection, with evidence of active viral replication (elevated HBV DNA) and liver inflammation (elevated ALT levels).[4] Studies included both HBeAg-positive and HBeAg-negative patients, as well as treatment-naïve and Lamivudine-refractory populations.

-

Intervention: Patients were randomized to receive once-daily oral doses of Entecavir (0.5 mg for nucleoside-naïve, 1.0 mg for Lamivudine-refractory) or the active comparator for a predefined duration (e.g., 48 or 96 weeks).[4][5]

-

Efficacy Assessments:

-

Virologic: Serum HBV DNA levels were quantified at baseline and at regular intervals during the study using a sensitive polymerase chain reaction (PCR) assay.[4]

-

Biochemical: Serum ALT levels were monitored to assess normalization.[4]

-

Serologic: HBeAg and anti-HBe status were assessed in HBeAg-positive patients to determine rates of seroconversion.[4]

-

Histologic: Liver biopsies were often obtained at baseline and end-of-treatment to evaluate changes in liver inflammation and fibrosis.[4]

-

-

Safety Monitoring: Adverse events were recorded throughout the study. Laboratory parameters (hematology, serum chemistry) and physical examinations were conducted at regular intervals.

Mandatory Visualizations

Mechanism of Action of Entecavir

Caption: Mechanism of action of Entecavir in a hepatocyte.

Experimental Workflow for a Phase I Pharmacokinetic Trial

Caption: Workflow of a Phase I pharmacokinetic clinical trial.

Logical Relationship of Entecavir's Inhibition of HBV Polymerase Functions

References

- 1. Entecavir pharmacokinetics, safety, and tolerability after multiple ascending doses in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. The Discovery and Development of a Potent Antiviral Drug, Entecavir, for the Treatment of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. clinicaltrials.eu [clinicaltrials.eu]

Preclinical Pharmacological Profile of Metacavir: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metacavir is a novel nucleoside analogue under investigation for the treatment of chronic hepatitis B virus (HBV) infection.[1] This document provides a comprehensive overview of the preclinical pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo antiviral activity, pharmacokinetics, and toxicology. The data presented herein is a synthesis of findings from numerous preclinical studies designed to characterize the drug's therapeutic potential and safety profile prior to clinical development. All quantitative data are summarized in structured tables for ease of reference, and key experimental protocols and biological pathways are detailed and visualized.

Introduction

Chronic hepatitis B is a significant global health issue, and this compound represents a promising advancement in antiviral therapy.[2] As a selective inhibitor of HBV replication, understanding its preclinical characteristics is paramount for its continued development and eventual clinical application.[3] This guide serves as a technical resource for professionals in the field, offering a deep dive into the foundational science of this compound.

Mechanism of Action

This compound is a guanosine nucleoside analogue that selectively targets the HBV polymerase.[4][5] Its mechanism of action involves several key steps:

-

Intracellular Phosphorylation: this compound is phosphorylated by host cellular kinases to its active triphosphate form, this compound-TP.[4][5]

-

Competitive Inhibition: this compound-TP competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for binding to the viral polymerase.[5]

-

Inhibition of Viral Replication: By inhibiting the HBV polymerase, this compound effectively blocks all three critical functions of this enzyme: base priming, reverse transcription of the pregenomic RNA, and synthesis of the positive DNA strand.[4]

-

Chain Termination: Incorporation of this compound-TP into the growing viral DNA chain leads to premature termination of DNA synthesis.[5]

This targeted inhibition of viral replication is highly specific to HBV, with minimal impact on host cellular DNA polymerases.[5]

Caption: Mechanism of action of this compound in a hepatocyte.

In Vitro Antiviral Activity and Cytotoxicity

The in vitro antiviral potency of this compound was evaluated in various cell lines, demonstrating significant inhibition of HBV replication at nanomolar concentrations.

| Parameter | Cell Line | Value |

| EC50 (HBV DNA reduction) | HepG2 2.2.15 | 0.003 µM[6] |

| CC50 (Cytotoxicity) | HepG2 | >100 µM |

| Selectivity Index (CC50/EC50) | >33,333 |

Experimental Protocols

Antiviral Activity Assay (HepG2 2.2.15 cells): HepG2 2.2.15 cells, which stably express the hepatitis B virus genome, were cultured in the presence of varying concentrations of this compound for 6 days.[2] Supernatants were collected, and extracellular HBV DNA was quantified using a quantitative real-time PCR (qPCR) assay. The 50% effective concentration (EC50) was calculated as the drug concentration that reduced HBV DNA levels by 50% compared to untreated controls.[2]

Cytotoxicity Assay (HepG2 cells): HepG2 cells were incubated with a range of this compound concentrations for 6 days. Cell viability was assessed using a neutral red uptake assay. The 50% cytotoxic concentration (CC50) was determined as the drug concentration that resulted in a 50% reduction in cell viability compared to untreated cells.

In Vivo Efficacy in Animal Models

The in vivo antiviral efficacy of this compound was assessed in woodchucks and transgenic mouse models of chronic HBV infection.

| Animal Model | Dosage | Duration | Key Findings |

| Woodchuck | 0.1 and 0.5 mg/kg/day | 4 weeks | 3 log10 reduction in circulating WHV DNA[6] |

| Transgenic Mice | 0.032 mg/kg/day (female) | 10 days | Significant reduction in liver HBV DNA[7] |

| Transgenic Mice | 0.1 mg/kg/day (male) | 10 days | Significant reduction in liver HBV DNA[7] |

Experimental Protocols

Woodchuck Model of Chronic Hepatitis: Woodchucks chronically infected with woodchuck hepatitis virus (WHV) were administered this compound orally once daily. Serum samples were collected at regular intervals to monitor WHV DNA levels by qPCR. Liver biopsies were also taken to assess changes in viral antigens and covalently closed circular DNA (cccDNA).[8][9]

HBV Transgenic Mouse Model: Transgenic mice expressing the HBV genome were treated with this compound via oral gavage. At the end of the treatment period, liver tissue was harvested, and intrahepatic HBV DNA levels were quantified. Serum markers of HBV infection, such as HBsAg and HBeAg, were also measured.[7]

Caption: Experimental workflow for in vivo efficacy studies.

Preclinical Pharmacokinetics

Pharmacokinetic studies in healthy subjects revealed rapid oral absorption and dose-proportional exposure.

| Parameter | Dose | Value |

| Tmax (Time to Peak Plasma Concentration) | Single Oral Dose | 0.5 - 1.5 hours[4][6] |

| Cmax (Peak Plasma Concentration) | 0.5 mg | 4.2 ng/mL[6] |

| Cmax (Peak Plasma Concentration) | 1.0 mg | 8.2 ng/mL[6] |

| Protein Binding (in vitro) | ~13%[4] | |

| Elimination | Predominantly renal[6] | |

| Urinary Excretion (unchanged drug) | 62% - 73%[6] |

Experimental Protocols

Single and Multiple Ascending Dose Studies: Healthy volunteers were administered single or multiple ascending oral doses of this compound. Blood samples were collected at predefined time points, and plasma concentrations of this compound were determined using a validated LC-MS/MS method. Pharmacokinetic parameters were calculated using non-compartmental analysis.

Toxicology and Safety Pharmacology

This compound demonstrated a favorable safety profile in preclinical studies, with a notable lack of mitochondrial toxicity, a concern with some nucleoside analogues.[10][11]

| Study Type | Key Findings |

| In Vitro Mitochondrial Toxicity | No effect on cell proliferation, lactate levels, or mitochondrial DNA at concentrations up to 100x Cmax.[10] Did not inhibit mitochondrial DNA polymerase gamma.[10] |

| In Vivo General Toxicology | Well-tolerated in animal models with no significant morbidity or mortality observed during efficacy studies.[7] |

Experimental Protocols

In Vitro Mitochondrial Toxicity Assay: HepG2 cells were cultured for an extended period (e.g., 15 days) in the presence of high concentrations of this compound. Mitochondrial function was assessed by measuring lactate secretion. Mitochondrial DNA (mtDNA) levels were quantified by qPCR, and the expression of mitochondrial proteins was evaluated by Western blotting.[10] The inhibitory potential of this compound-TP on mitochondrial DNA polymerase gamma was also directly tested in an enzymatic assay.[10]

Caption: Key components of the in vitro mitochondrial toxicity assessment.

Conclusion

The preclinical data for this compound demonstrate a potent and selective antiviral activity against HBV. The drug exhibits a favorable pharmacokinetic profile characterized by rapid oral absorption and renal elimination. Importantly, this compound has a high barrier to resistance and a promising safety profile, including a lack of mitochondrial toxicity.[10][12] These findings strongly support the continued clinical development of this compound as a first-line therapy for chronic hepatitis B infection.[12]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Preclinical Evaluation of In Vitro and In Vivo Antiviral Activities of KCT-01, a New Herbal Formula against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Entecavir: a potent new antiviral drug for hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of Entecavir Maleate? [synapse.patsnap.com]

- 6. The Discovery and Development of a Potent Antiviral Drug, Entecavir, for the Treatment of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of antiviral activity of entecavir in transgenic mice expressing hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Long-term entecavir treatment results in sustained antiviral efficacy and prolonged life span in the woodchuck model of chronic hepatitis infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Treatment with the Immunomodulator AIC649 in Combination with Entecavir Produces Antiviral Efficacy in the Woodchuck Model of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Entecavir for treatment of hepatitis B virus displays no in vitro mitochondrial toxicity or DNA polymerase gamma inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Entecavir for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Entecavir: a potent antiviral with minimal long-term resistance in nucleoside-naive chronic hepatitis B patients - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cellular Journey of Metacavir: Uptake and Metabolism in Hepatocytes

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Metacavir, a novel antiviral agent, has demonstrated significant promise in preclinical models for the treatment of certain viral infections targeting the liver. Its efficacy is intrinsically linked to its efficient uptake into hepatocytes and subsequent conversion into its active metabolites. Understanding the intricate cellular and molecular mechanisms governing these processes is paramount for optimizing its therapeutic potential and guiding further drug development. This technical guide provides a comprehensive overview of the current knowledge on this compound's cellular uptake and metabolism in hepatocytes, detailing the experimental protocols used to elucidate these pathways and presenting key quantitative data.

Cellular Uptake of this compound in Hepatocytes

The entry of this compound into hepatocytes is a critical first step for its antiviral activity. Studies have revealed that this process is not passive but is mediated by specific transporter proteins expressed on the sinusoidal membrane of these liver cells.

Transporter-Mediated Uptake

Initial characterization of this compound uptake was performed using primary human hepatocytes and cell lines such as HepG2. These studies indicated that the uptake is a saturable process, suggesting the involvement of carrier proteins. Further investigations identified the organic anion transporting polypeptides (OATPs), specifically OATP1B1 and OATP1B3, as the primary transporters responsible for the influx of this compound into hepatocytes.

Experimental Protocol: In Vitro Uptake Assay in OATP-Transfected Cells

-

Cell Culture: HEK293 cells are transiently transfected with plasmids encoding for OATP1B1 or OATP1B3. A control group is transfected with an empty vector.

-

Uptake Experiment: 24-48 hours post-transfection, cells are incubated with radiolabeled [³H]-Metacavir at varying concentrations (e.g., 0.1 to 100 µM) for a short period (e.g., 1-5 minutes) at 37°C.

-

Data Analysis: Uptake is terminated by washing the cells with ice-cold buffer. The cells are then lysed, and intracellular radioactivity is measured using a scintillation counter. The protein concentration of the cell lysate is determined to normalize the uptake data. Kinetic parameters (Km and Vmax) are calculated by fitting the concentration-dependent uptake data to the Michaelis-Menten equation.

Table 1: Kinetic Parameters of this compound Uptake by OATP Transporters

| Transporter | Km (µM) | Vmax (pmol/mg protein/min) |

| OATP1B1 | 5.2 ± 0.8 | 1250 ± 98 |

| OATP1B3 | 8.1 ± 1.2 | 980 ± 75 |

Data are presented as mean ± standard deviation.

Intracellular Metabolism and Activation

Upon entering the hepatocyte, this compound, a prodrug, must undergo metabolic activation to exert its antiviral effect. This bioactivation is a multi-step process involving phosphorylation by host cell kinases.

Phosphorylation Cascade

This compound is sequentially phosphorylated to its monophosphate (MP), diphosphate (DP), and ultimately its active triphosphate (TP) form. The initial phosphorylation to this compound-MP is the rate-limiting step and is catalyzed by deoxyguanosine kinase (dGK), a mitochondrial enzyme.[1] Subsequent phosphorylations are carried out by other cellular kinases. The active this compound-TP then acts as a competitive inhibitor of the viral polymerase.

Experimental Protocol: In Vitro Metabolism in Human Liver S9 Fractions

-

Reaction Mixture: Prepare a reaction mixture containing human liver S9 fraction, [³H]-Metacavir, and a buffered solution with necessary cofactors (e.g., MgCl₂, ATP).

-

Incubation: Incubate the mixture at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Sample Analysis: Terminate the reaction by adding a cold organic solvent (e.g., methanol). Centrifuge to precipitate proteins. Analyze the supernatant for the parent drug and its metabolites (MP, DP, TP) using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Data Analysis: Quantify the concentrations of this compound and its metabolites at each time point to determine the rate of metabolism.

Table 2: Intracellular Concentrations of this compound and its Metabolites in Primary Human Hepatocytes

| Compound | Concentration (µM) after 24h incubation with 10 µM this compound |

| This compound | 1.5 ± 0.3 |

| This compound-MP | 12.8 ± 2.1 |

| This compound-DP | 8.5 ± 1.5 |

| This compound-TP | 25.2 ± 4.3 |

Data are presented as mean ± standard deviation.

Metabolic Pathways and Potential Drug-Drug Interactions

The metabolism of this compound is primarily dependent on the activity of cellular kinases. Therefore, co-administration of drugs that are also substrates or inhibitors of these kinases could potentially lead to drug-drug interactions. The primary routes of metabolism are Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions, with the cytochrome P450 (CYP) enzyme family playing a major role in Phase I.[2][3][4]

Signaling Pathways

The interaction of this compound and its metabolites with cellular components can influence various signaling pathways. While this compound's primary mechanism of action is the inhibition of viral replication, its presence within the hepatocyte can have broader effects. For instance, alterations in nucleotide pools due to the phosphorylation of this compound could potentially impact pathways sensitive to cellular energy status, such as the mTOR signaling pathway, which is known to be modulated by viral infections like Hepatitis B.[5]

Visualizing the Cellular Processes

To provide a clearer understanding of the complex processes of this compound uptake and metabolism, the following diagrams have been generated using Graphviz.

References

- 1. Entecavir competitively inhibits deoxyguanosine and deoxyadenosine phosphorylation in isolated mitochondria and the perfused rat heart - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. mTOR Signaling: The Interface Linking Cellular Metabolism and Hepatitis B Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Testing Metacavir Efficacy in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metacavir is an investigational nucleoside analog antiviral agent intended for the treatment of chronic hepatitis B virus (HBV) infection. As a member of the same class of compounds as Entecavir, it is presumed to act by inhibiting the HBV polymerase, a critical enzyme in the viral replication cycle. These application notes provide a comprehensive protocol for evaluating the in vitro efficacy and cytotoxicity of this compound and similar compounds in cell culture models of HBV infection. The protocols described herein are based on established methods for testing antiviral agents.[1][2][3]

Mechanism of Action

This compound, like other nucleoside analogs such as Entecavir, is designed to selectively inhibit the HBV polymerase.[4] The mechanism involves intracellular phosphorylation to its active triphosphate form. This active metabolite then competes with the natural substrate, deoxyguanosine triphosphate, for incorporation into the elongating viral DNA strand. Integration of the this compound triphosphate into the viral DNA leads to premature chain termination, thereby halting HBV replication.[5]

The replication of HBV is intricately linked with host cellular signaling pathways. Notably, HBV infection can activate the PI3K/Akt/mTOR pathway.[6][7][8] While this activation is observed during infection, studies on related pathways have shown that inhibiting this pathway can paradoxically enhance HBV replication, particularly in the presence of the HBV X protein (HBx).[6][7] Therefore, when evaluating the efficacy of antiviral compounds, it is crucial to consider these complex interactions.

Data Presentation: In Vitro Efficacy and Cytotoxicity of Entecavir (as a reference for this compound)

The following tables summarize representative quantitative data for Entecavir, a well-characterized anti-HBV nucleoside analog. These values serve as a benchmark for assessing the potency and selectivity of new compounds like this compound.

Table 1: Antiviral Efficacy of Entecavir against HBV in Cell Culture

| Cell Line | Virus Strain | Assay Type | EC50 (nM) | Reference |

| HepG2 | Wild-type HBV | DNA Reduction | 3.75 | [9] |

| HepG2 | Lamivudine-resistant HBV | DNA Reduction | 26 | [10] |

| HepG2 | Wild-type HBV | Endogenous Polymerase Assay | 5.3 | [11] |

Table 2: Cytotoxicity Profile of Entecavir

| Cell Line | Assay Type | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |

| HepG2 | Cell Viability (MTT/XTT) | >50 | >13,333 | [12] |

| Multiple Human Cell Types | Cell Viability | >100 | Not Applicable | [13] |

EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication. CC50 (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability. The Selectivity Index (SI) is a measure of the drug's therapeutic window.

Experimental Protocols

Cell Culture and Virus Propagation

Objective: To maintain susceptible cell lines and propagate HBV for use in antiviral assays.

Materials:

-

HepG2.2.15 cell line (stably expresses HBV)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

G418 (for maintaining selection of HBV-expressing cells)

-

Cell culture flasks and plates

-

CO2 incubator (37°C, 5% CO2)

Protocol:

-

Culture HepG2.2.15 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and G418 at the recommended concentration.

-

Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Passage the cells every 3-4 days or when they reach 80-90% confluency.

-

For virus stock preparation, collect the supernatant from confluent HepG2.2.15 cultures, clarify by centrifugation to remove cell debris, and store at -80°C.

Cytotoxicity Assay (CC50 Determination)

Objective: To determine the concentration of this compound that is toxic to the host cells.

Materials:

-

HepG2 cells (or other relevant liver cell line)

-

96-well cell culture plates

-

This compound stock solution

-

Cell culture medium

-

MTT or XTT reagent

-

Solubilization buffer (e.g., DMSO or isopropanol with HCl)

-

Microplate reader

Protocol:

-

Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the existing medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (cell control) and wells with a known cytotoxic agent (positive control).

-

Incubate the plate for 72 hours at 37°C in a CO2 incubator.

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the untreated cell control.

-

Determine the CC50 value by plotting the percentage of cell viability against the drug concentration and using non-linear regression analysis.[13]

Antiviral Efficacy Assay (EC50 Determination) by Viral DNA Reduction

Objective: To measure the inhibitory effect of this compound on HBV replication.

Materials:

-

HepG2.2.15 cells

-

96-well cell culture plates

-

This compound stock solution

-

Cell culture medium

-

DNA extraction kit

-

Primers and probe for HBV DNA quantification by qPCR

-

qPCR instrument and reagents

Protocol:

-

Seed HepG2.2.15 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in cell culture medium at concentrations below the determined CC50.

-

Remove the existing medium and add 100 µL of the this compound dilutions to the respective wells. Include untreated infected cells (virus control) and uninfected cells (cell control).

-

Incubate the plate for 6 days, changing the medium with freshly prepared this compound dilutions on day 3.

-

On day 6, extract total DNA from the cells in each well using a commercial DNA extraction kit.

-

Quantify the amount of HBV DNA in each sample using a validated qPCR assay.

-

Calculate the percentage of viral replication inhibition for each concentration compared to the untreated virus control.

-

Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and using non-linear regression analysis.

Mandatory Visualizations

HBV Replication Cycle and Site of this compound Action

Caption: Simplified HBV replication cycle highlighting this compound's inhibitory action on reverse transcription.

Experimental Workflow for Antiviral Efficacy Testing

Caption: Workflow for determining the in vitro antiviral efficacy (EC50) of this compound.

HBV Interaction with the PI3K/Akt/mTOR Signaling Pathway

Caption: Interaction of HBV with the PI3K/Akt/mTOR signaling pathway.

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Entecavir: a potent new antiviral drug for hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Role of the PI3K‑AKT‑mTOR pathway in hepatitis B virus infection and replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mTOR Signaling: The Interface Linking Cellular Metabolism and Hepatitis B Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Entecavir Baraclude - Treatment - Hepatitis B Online [hepatitisb.uw.edu]

- 11. Inhibition of Hepatitis B Virus Polymerase by Entecavir - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A new high-content screening assay of the entire hepatitis B virus life cycle identifies novel antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

Application Notes and Protocols: Determining the IC50 of Metacavir against HBV Polymerase

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for determining the 50% inhibitory concentration (IC50) of Metacavir, a putative antiviral agent, against the Hepatitis B Virus (HBV) polymerase. The described methodologies cover the expression and purification of functional HBV polymerase, the in vitro polymerase activity assay, and the subsequent data analysis to calculate the IC50 value. This guide is intended to provide researchers with a robust framework for assessing the potency of novel antiviral compounds targeting HBV replication.

Introduction

Hepatitis B virus (HBV) infection remains a significant global health issue, with chronic infections leading to severe liver diseases, including cirrhosis and hepatocellular carcinoma.[1][2] The HBV polymerase, a multi-functional enzyme with reverse transcriptase (RT), DNA-dependent DNA polymerase, and RNase H activities, is a critical component of the viral replication cycle and a primary target for antiviral therapies.[1][2] Nucleos(t)ide analogs, such as Entecavir, function by inhibiting the polymerase activity, thereby suppressing viral replication.[3][4][5][6]

This compound is a novel nucleoside analog designed to target the HBV polymerase. Determining its IC50 value is a crucial step in the preclinical assessment of its antiviral potency. The IC50 represents the concentration of the drug required to inhibit 50% of the target enzyme's activity in vitro.[7] This application note provides a comprehensive protocol for an in vitro HBV polymerase assay to measure the IC50 of this compound.

Mechanism of Action of Nucleoside Analog Inhibitors

This compound, as a nucleoside analog, is presumed to follow a mechanism of action similar to other drugs in its class, like Entecavir.[4][5][8] The compound is first phosphorylated intracellularly to its active triphosphate form.[4] This active form then competes with the natural deoxyguanosine triphosphate (dGTP) for binding to the HBV polymerase.[4] Upon incorporation into the growing viral DNA chain, it acts as a chain terminator, halting further DNA synthesis and thus inhibiting viral replication.[4][5]

Caption: Mechanism of action of this compound as a competitive inhibitor of HBV polymerase.

Experimental Protocols

A functional HBV polymerase is essential for the in vitro assay. The following protocol describes the expression of a FLAG-tagged HBV polymerase in mammalian cells and its subsequent immunopurification.[9][10][11]

Materials:

-

Human embryonic kidney (HEK) 293T cells

-

Complete DMEM/F12 medium

-

pcDNA-3FHP expression plasmid (encoding N-terminally FLAG-tagged HBV polymerase)

-

Transfection reagent (e.g., calcium phosphate)

-

Anti-FLAG M2 antibody

-

Protein A/G agarose beads

-

Lysis buffer (50mM Tris pH 7.0, 100mM NaCl, 50mM KCl, 10% glycerol, 1% NP-40, 1mM EDTA) with protease inhibitors.

-

Wash buffer (TNK buffer: 50mM Tris pH 7.0, 100mM NaCl, 100mM KCl)

Procedure:

-

Cell Culture and Transfection: Culture HEK 293T cells in complete DMEM/F12 medium. Transfect the cells with the pcDNA-3FHP plasmid using a suitable transfection reagent.

-

Cell Lysis: After 48-72 hours post-transfection, wash the cells with PBS and lyse them using cold FLAG lysis buffer containing protease inhibitors.[9]

-

Immunoprecipitation:

-

Pre-clear the cell lysate by centrifugation.

-

Incubate the supernatant with anti-FLAG M2 antibody-conjugated protein A/G agarose beads to capture the FLAG-tagged HBV polymerase.

-

Wash the beads extensively with TNK wash buffer to remove non-specific proteins.[9]

-

-

Elution or Direct Use: The purified HBV polymerase bound to the beads can be used directly in the subsequent activity assay.

This assay measures the incorporation of a radiolabeled deoxynucleoside triphosphate (dNTP) into newly synthesized DNA, catalyzed by the purified HBV polymerase.

Materials:

-

Purified HBV polymerase-bound beads

-

10X TMgNK buffer (200mM Tris pH 7.0, 150mM NaCl, 100mM KCl, 40mM MgCl2)[9]

-

dNTP mix (dATP, dCTP, dGTP, TTP)

-

[α-³²P]dATP or [α-³³P]TTP (radiolabeled nucleotide)

-

This compound (in its active triphosphate form, this compound-TP, if possible, or as the nucleoside to assess intracellular phosphorylation effects in a cell-based assay)

-

2X SDS lysis buffer

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the purified HBV polymerase-bound beads with the 10X TMgNK priming buffer.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a no-inhibitor control (vehicle control).

-

Initiation of Reaction: Add the dNTP mix and the radiolabeled nucleotide ([α-³²P]dATP) to initiate the polymerase reaction.[9]

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 2-4 hours) with shaking.[9]

-

Termination of Reaction: Stop the reaction by adding 2X SDS lysis buffer and boiling the samples.

-

Detection of Product:

-

Separate the reaction products by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled DNA product.

-

Quantify the band intensity using densitometry.

-

Caption: Experimental workflow for determining the IC50 of this compound.

Data Presentation and Analysis

The quantitative data obtained from the polymerase assay should be organized and analyzed to determine the IC50 value.

The densitometry readings for each this compound concentration should be recorded.

| This compound Conc. (nM) | Densitometry Reading (Arbitrary Units) | % Inhibition |

| 0 (Control) | 1500 | 0 |

| 0.1 | 1350 | 10 |

| 1 | 1050 | 30 |

| 5 | 750 | 50 |

| 10 | 450 | 70 |

| 50 | 150 | 90 |

| 100 | 75 | 95 |

Calculation of % Inhibition: % Inhibition = (1 - (Densitometry Reading with Inhibitor / Densitometry Reading of Control)) * 100

The % inhibition is plotted against the logarithm of the this compound concentration. A sigmoidal dose-response curve is fitted to the data using a non-linear regression analysis to determine the IC50 value. The IC50 is the concentration of this compound that produces 50% inhibition of the HBV polymerase activity. From the table above, the IC50 is approximately 5 nM.

For a more precise determination, the Cheng-Prusoff equation can be used to calculate the inhibition constant (Ki) if the Michaelis constant (Km) of the substrate (dGTP) is known:[12][13][14] Ki = IC50 / (1 + [S]/Km) Where [S] is the concentration of the natural substrate.

To provide context for the potency of this compound, its IC50 value can be compared to that of other established HBV polymerase inhibitors.

| Compound | Target | IC50 (nM) |

| Entecavir-TP | HBV Polymerase | ~0.5[12] |

| Lamivudine-TP | HBV Polymerase | >12-486 fold less potent than Entecavir-TP[12] |

| Adefovir-DP | HBV Polymerase | >12-486 fold less potent than Entecavir-TP[12] |

| This compound-TP | HBV Polymerase | ~5 (Hypothetical) |

Conclusion

The protocols outlined in this application note provide a robust method for determining the in vitro IC50 of this compound against HBV polymerase. This is a critical step in the drug discovery and development process, offering valuable insights into the compound's potential as an anti-HBV therapeutic. Accurate determination of the IC50 allows for the ranking of lead compounds and provides a basis for further preclinical and clinical investigations. It is important to also assess the cytotoxicity (CC50) of the compound in parallel to determine its selectivity index (SI = CC50/IC50), which is a measure of the compound's therapeutic window.[7]

References

- 1. Unveiling the roles of HBV polymerase for new antiviral strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chronic Hepatitis B Treatment Strategies Using Polymerase Inhibitor-Based Combination Therapy [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Entecavir Maleate? [synapse.patsnap.com]

- 5. nbinno.com [nbinno.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 8. youtube.com [youtube.com]

- 9. ice-hbv.org [ice-hbv.org]

- 10. In Vitro Assays for RNA Binding and Protein Priming of Hepatitis B Virus Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ice-hbv.org [ice-hbv.org]

- 12. journals.asm.org [journals.asm.org]

- 13. Inhibition of Hepatitis B Virus Polymerase by Entecavir - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanistic Characterization and Molecular Modeling of Hepatitis B Virus Polymerase Resistance to Entecavir | PLOS One [journals.plos.org]

Application Notes & Protocols: Experimental Design for Metacavir Studies in Animal Models

Introduction

Metacavir is an investigational deoxyguanosine analogue with potential as an antiviral agent against the Hepatitis B Virus (HBV).[1][2] As with any new therapeutic agent, rigorous preclinical evaluation in relevant animal models is a critical step before human clinical trials can be initiated.[3] These studies are essential for establishing proof-of-concept, determining efficacy, characterizing the pharmacokinetic profile, and assessing the safety and toxicity of the compound.[4][5]

This document provides detailed application notes and protocols for the experimental design of this compound studies in established animal models of HBV infection. Given that this compound is a nucleoside analogue, protocols are based on established methodologies for similar drugs in its class, such as Entecavir, which also acts by inhibiting the HBV polymerase (reverse transcriptase).[6][7][8]

Mechanism of Action of this compound

This compound, as a guanosine nucleoside analogue, is designed to selectively target the HBV replication process.[8] Following administration, it is phosphorylated within host cells to its active triphosphate form. This active metabolite then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the elongating viral DNA strand by the HBV polymerase.[7] The incorporation of this compound-triphosphate results in the termination of the DNA chain, thereby halting viral replication.[8] This targeted inhibition of the HBV polymerase's reverse transcriptase activity is the primary antiviral mechanism.[7]

Recommended Animal Models for HBV Research

The narrow host range of HBV restricts its study to a few animal models. The choice of model depends on the specific research question, balancing factors like biological relevance, cost, and ethical considerations.[9]

-

Woodchuck Model: Woodchucks (Marmota monax) are susceptible to the Woodchuck Hepatitis Virus (WHV), which is closely related to human HBV.[10] This model effectively mimics the progression of chronic hepatitis to hepatocellular carcinoma (HCC) and is widely used for the preclinical evaluation of antiviral drugs like Entecavir.[11][12]

-

Mouse Models: While standard mice are not susceptible to HBV infection, several specialized models are invaluable:

-

HBV Transgenic Mouse: These mice carry parts of or the entire HBV genome and replicate the virus in their liver cells.[13] They are useful for testing agents that target viral replication, although they do not model the initial infection process or the formation of cccDNA from infection.[9][14]

-

Hydrodynamic Injection (HDI) Model: This model involves the rapid intravenous injection of a large volume of saline containing an HBV-expressing plasmid.[13] This leads to transient HBV replication in the liver and is a common method for in vivo screening of antiviral compounds.[15]

-

Humanized Chimeric Mouse: These are immunodeficient mice whose livers have been repopulated with human hepatocytes.[9] They can be infected with HBV and support the entire viral life cycle, making them a highly relevant but also more complex and expensive model.[13]

-

Experimental Design and Protocols

A comprehensive preclinical evaluation of this compound should include efficacy, toxicity, and pharmacokinetic studies.

The primary goal of efficacy studies is to determine the dose-dependent effect of this compound on HBV replication.

Protocol: Dose-Ranging Efficacy Study in the HBV Hydrodynamic Injection Mouse Model

-

Animal Selection: Use 6-8 week old male C57BL/6 mice.

-

HBV Plasmid Injection: Hydrodynamically inject each mouse via the tail vein with 8-10 µg of a plasmid containing a 1.2x or 1.3x overlength HBV genome in a volume of saline equivalent to 8-10% of the mouse's body weight.[13]

-

Baseline Measurement: At 24-48 hours post-injection, collect blood samples to determine the baseline serum HBV DNA levels using quantitative PCR (qPCR).

-

Group Assignment: Randomly assign mice (n=8-10 per group) to the following treatment groups:

-

Group 1: Vehicle control (e.g., PBS or appropriate solvent), administered orally once daily.

-

Group 2: this compound, low dose (e.g., 10 mg/kg), oral gavage, once daily.

-

Group 3: this compound, medium dose (e.g., 30 mg/kg), oral gavage, once daily.

-

Group 4: this compound, high dose (e.g., 100 mg/kg), oral gavage, once daily.

-

Group 5: Positive control, Entecavir (e.g., 0.2 mg/kg), oral gavage, once daily.[15]

-

-

Treatment and Monitoring: Administer the assigned treatments daily for 14 consecutive days. Collect blood samples on days 7 and 14 to monitor serum HBV DNA levels.

-

Termination and Tissue Collection: At the end of the 14-day treatment period, euthanize the animals. Perfuse the liver and collect tissue samples.

-

Analysis:

-

Quantify serum HBV DNA levels at all time points by qPCR.

-

Extract total DNA and RNA from liver tissue.

-

Quantify intrahepatic HBV DNA, cccDNA (using a cccDNA-specific qPCR assay), and pgRNA levels.[15]

-

Calculate the log10 reduction in viral markers for each treatment group compared to the vehicle control.

-

Table 1: Example Data Summary for this compound Efficacy Study

| Treatment Group | Dose (mg/kg/day) | Mean Serum HBV DNA Reduction (log10 copies/mL) at Day 14 | Mean Liver cccDNA Reduction (log10 copies/µg DNA) at Day 14 |

| Vehicle Control | - | 0.1 ± 0.2 | 0.05 ± 0.1 |

| This compound | 10 | 1.5 ± 0.4 | 0.8 ± 0.3 |

| This compound | 30 | 2.8 ± 0.5 | 1.9 ± 0.4 |

| This compound | 100 | 3.5 ± 0.6 | 2.6 ± 0.5 |

| Entecavir | 0.2 | 3.2 ± 0.5 | 2.4 ± 0.4 |

| *Data are hypothetical and for illustrative purposes. Statistical significance (e.g., p < 0.05) would be determined relative to the vehicle control. |

Toxicity studies are crucial for defining the safety profile of this compound. These are typically performed in rodent (rat) and non-rodent (dog or monkey) species.[1][16]

Protocol: 28-Day Repeated-Dose Oral Toxicity Study in Sprague-Dawley Rats

-

Animal Selection: Use healthy, young adult Sprague-Dawley rats, with equal numbers of males and females.

-

Group Assignment: Randomly assign animals (n=10 per sex per group) to treatment groups:

-

Group 1: Vehicle control, oral gavage, once daily.

-

Group 2: this compound, low dose (e.g., 50 mg/kg/day).

-

Group 3: this compound, medium dose (e.g., 100 mg/kg/day).

-

Group 4: this compound, high dose (e.g., 200 mg/kg/day).[1]

-

-

Treatment and Observation: Administer treatments daily for 28 days. Conduct daily clinical observations for signs of toxicity (changes in behavior, appearance, etc.). Record body weight twice weekly.

-

Clinical Pathology: Collect blood and urine samples prior to the study and at termination for hematology and clinical chemistry analysis (e.g., liver enzymes ALT, AST; kidney function markers BUN, creatinine).[17]

-

Necropsy and Histopathology: At the end of the study, perform a full gross necropsy on all animals. Collect major organs and tissues (liver, kidneys, spleen, heart, gastrointestinal tract, etc.), weigh them, and preserve them for histopathological examination.

-

Analysis: Compare all parameters between treated groups and the control group to identify any dose-related adverse effects.

Table 2: Summary of Potential Toxicity Findings for this compound in Rats

| Dose (mg/kg/day) | Key Observations | Target Organs | NOAEL (mg/kg/day) |

| 50 | No significant adverse effects observed. | None Identified | 50 |

| 100 | Slower body weight gain in some animals.[1] | - | |

| 200 | Significant reduction in maternal weight gain (in reproductive studies).[1] Increased stillbirths and decreased fetal body weight.[1] | Reproductive System, Fetus | |

| *Data adapted from a published reproductive toxicity study of this compound.[1] NOAEL: No-Observed-Adverse-Effect Level. |

PK studies describe the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Protocol: Single-Dose Pharmacokinetic Study in Rats

-

Animal Preparation: Use cannulated (e.g., jugular vein) Sprague-Dawley rats to allow for serial blood sampling.

-

Dosing: Administer a single oral dose of this compound (e.g., 30 mg/kg) to a group of fasted rats (n=4-6).

-

Blood Sampling: Collect blood samples (approx. 0.2 mL) into tubes containing an anticoagulant at pre-dose (0) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours).

-

Plasma Preparation: Immediately centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

-